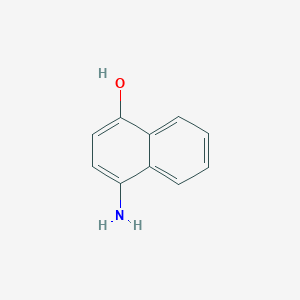

4-Amino-1-naphthol

Description

Properties

IUPAC Name |

4-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJQKDJOYSQVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182580 | |

| Record name | 4-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-90-4 | |

| Record name | 4-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-naphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-4-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02W29959D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-1-naphthol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 4-amino-1-naphthol. It includes tabulated data for key chemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of the enzymatic oxidation pathway it undergoes in the presence of horseradish peroxidase.

Core Chemical Properties and Structure

This compound, also known as 4-hydroxy-α-naphthylamine, is an aromatic organic compound containing both an amino and a hydroxyl functional group attached to a naphthalene (B1677914) ring.[1] It is a versatile intermediate in the synthesis of dyes and other organic molecules.[1] The free base is described as needles and is prone to oxidation, acquiring a violet discoloration on storage unless kept absolutely dry.[1] It readily oxidizes to 1,4-naphthoquinone.[1] For stability, it is often isolated and used as its hydrochloride salt, which appears as white to gray or pink crystalline powder.[2][3]

Structural Information

The chemical structure of this compound is based on a naphthalene backbone with an amino group at the 4th position and a hydroxyl group at the 1st position.

| Identifier | Value |

| IUPAC Name | 4-aminonaphthalen-1-ol |

| CAS Number | 2834-90-4 |

| Molecular Formula | C₁₀H₉NO |

| SMILES | Nc1ccc(O)c2ccccc12 |

| InChI | 1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2;1H |

The hydrochloride salt has the following identifiers:

| Identifier | Value |

| IUPAC Name | 4-aminonaphthalen-1-ol;hydrochloride |

| CAS Number | 5959-56-8 |

| Molecular Formula | C₁₀H₁₀ClNO |

| SMILES | Cl.Nc1ccc(O)c2ccccc12 |

| InChI | 1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H |

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.

| Property | This compound | This compound Hydrochloride |

| Molecular Weight | 159.18 g/mol [1] | 195.65 g/mol [2] |

| Appearance | Needles[1] | White to gray or pink crystalline powder[2][3] |

| Melting Point | Not readily available | 273 °C (decomposes)[2][3] |

| Boiling Point | Not readily available | Not applicable |

| Solubility | Sparingly soluble in water, soluble in alcohol.[1] | Very soluble in water.[1] |

| pKa | Not readily available | Not readily available |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and well-documented method for the preparation of this compound is through the reduction of an azo dye formed from α-naphthol.[1] The following protocol is adapted from established literature procedures.

Materials:

-

α-Naphthol

-

Benzenediazonium (B1195382) chloride (prepared from aniline)

-

Sodium hydroxide

-

Sodium hydrosulfite (sodium dithionite)

-

Hydrochloric acid

-

Stannous chloride (optional, as a reducing agent and for stabilization)[1]

-

Ice

Procedure:

-

Diazotization of Aniline (B41778): Prepare a solution of benzenediazonium chloride by reacting aniline with sodium nitrite (B80452) and hydrochloric acid in an ice bath.

-

Coupling Reaction: Dissolve α-naphthol in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath and slowly add the benzenediazonium chloride solution with stirring. The azo dye, 4-(phenylazo)-1-naphthol, will precipitate.

-

Reduction of the Azo Dye: Isolate the azo dye by filtration. Suspend the dye in water and heat the mixture. Add sodium hydrosulfite portion-wise until the color of the dye disappears, indicating the reduction to this compound.

-

Isolation and Purification of the Hydrochloride Salt: Cool the reaction mixture and filter the crude this compound. To purify and convert it to the more stable hydrochloride salt, dissolve the crude product in hot dilute hydrochloric acid (optionally containing a small amount of a reducing agent like stannous chloride to prevent oxidation).[1] Upon cooling, this compound hydrochloride will crystallize as needles.[1] Filter the crystals, wash with cold dilute hydrochloric acid, and dry.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound hydrochloride with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Place the resulting fine powder in a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Acquire the IR spectrum of the pellet.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer. The spectrum should be referenced to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

Prepare a more concentrated solution of this compound hydrochloride (20-50 mg) in DMSO-d₆.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required to obtain a spectrum with a good signal-to-noise ratio.

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or ethanol) of a known concentration.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

The solvent used for the sample should also be used as the blank.

Biological Activity and Enzymatic Oxidation

While specific signaling pathways directly modulated by this compound are not well-documented, its chemical reactivity, particularly its oxidation, is of significant interest in biochemical applications. A closely related compound, 4-chloro-1-naphthol, is a well-known chromogenic substrate for horseradish peroxidase (HRP), an enzyme widely used in techniques like ELISA and Western blotting.[4] Aromatic amines, in general, are substrates for HRP.[5][6] The enzymatic reaction involves the oxidation of the substrate in the presence of hydrogen peroxide, leading to the formation of a colored product.

The catalytic cycle of horseradish peroxidase with an aromatic amine substrate like this compound can be visualized as follows:

Caption: Catalytic cycle of horseradish peroxidase with this compound.

The workflow for a typical chromogenic assay using an HRP substrate like a derivative of this compound can be represented as follows:

Caption: Workflow for a typical HRP-based chromogenic assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. The oxidation of N-substituted aromatic amines by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Horseradish peroxidase-catalysed oxidation of aromatic tertiary amines with hydrogen peroxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Amino-1-naphthol for Researchers and Drug Development Professionals

Introduction

4-Amino-1-naphthol, and its more commonly used hydrochloride salt, is a versatile aromatic compound with significant applications in chemical synthesis and the pharmaceutical industry. Its unique structure, featuring both an amino and a hydroxyl group on a naphthalene (B1677914) core, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and applications in drug development, tailored for researchers and scientists in the field.

Chemical and Physical Properties

This compound is a crystalline solid that, unless kept dry, is prone to oxidation and discoloration, often turning violet.[1] For this reason, it is frequently prepared and stored as its more stable hydrochloride salt.[1] The hydrochloride salt typically appears as a white to light beige or gray crystalline solid and is soluble in water and alcohol.[2][3]

Table 1: Chemical Identification

| Identifier | This compound | This compound hydrochloride |

| CAS Number | 2834-90-4[1][3] | 5959-56-8[1][2] |

| Molecular Formula | C₁₀H₉NO[1][3] | C₁₀H₉NO·HCl[2] or C₁₀H₁₀ClNO[2] |

| Molecular Weight | 159.18 g/mol [1][3] | 195.65 g/mol [1][2] |

| IUPAC Name | 4-aminonaphthalen-1-ol[4] | 4-aminonaphthalen-1-ol;hydrochloride[3] |

| Synonyms | 4-hydroxy-α-naphthylamine[1] | 1-Amino-4-naphthol hydrochloride[3] |

Table 2: Physical and Chemical Properties

| Property | This compound | This compound hydrochloride |

| Appearance | Needles[1] | White to light beige or gray crystalline solid/powder[2][3] |

| Melting Point | Not specified, prone to oxidation | 273 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in alcohol (for N-acetyl derivative)[1] | Soluble in water and alcohol[2] |

| Stability | Acquires a violet discoloration on storage and oxidizes to 1,4-naphthoquinone (B94277) unless kept absolutely dry[1] | More stable than the free base |

Synthesis of this compound Hydrochloride

A common and well-established method for the synthesis of this compound hydrochloride involves the reduction of an azo dye precursor, which is synthesized from α-naphthol.

Experimental Protocol: Synthesis via Reduction of Benzeneazo-α-naphthol

This protocol is based on the method described by Conant et al. (1923) and Fieser.[1][5][6]

Materials:

-

α-Naphthol

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Sodium Hydroxide

-

Sodium Hydrosulfite

-

Stannous Chloride (as an antioxidant)[6]

-

Ice

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline in a mixture of concentrated hydrochloric acid and cracked ice.

-

Slowly add a solution of sodium nitrite while maintaining a low temperature (0-5 °C) to form the benzenediazonium (B1195382) chloride solution.

-

-

Azo Coupling:

-

Prepare a solution of α-naphthol in aqueous sodium hydroxide.

-

Cool this solution with ice and slowly add the benzenediazonium chloride solution with efficient stirring.

-

Maintain the temperature below 10 °C during the addition to facilitate the formation of benzeneazo-α-naphthol (an azo dye).

-

Allow the reaction to proceed for a few hours at a low temperature.[5]

-

Collect the precipitated dye by filtration and wash with water.[5]

-

-

Reduction to this compound:

-

Suspend the moist benzeneazo-α-naphthol in a solution of sodium hydroxide.

-

Add sodium hydrosulfite portion-wise to the stirred solution. The temperature will rise, and the red color of the dye will fade.[5]

-

After the reduction is complete, cool the mixture and collect the crude this compound.

-

-

Isolation as Hydrochloride Salt:

-

Quickly transfer the crude product to a solution of hydrochloric acid containing a small amount of stannous chloride (to prevent oxidation).[6]

-

Heat the solution to dissolve the amine, then filter if necessary.

-

Add excess concentrated hydrochloric acid to the hot filtrate and cool in an ice bath to crystallize the this compound hydrochloride.[6]

-

Collect the crystalline product by filtration, wash with cold dilute hydrochloric acid, and dry.

-

Caption: Synthesis workflow for this compound hydrochloride.

Applications in Drug Development and Biological Activity

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[4] Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

Key Biological Activities:

-

Anti-Tumor Activity: Derivatives of this compound have shown potent anti-tumor properties.[4] Research has indicated that these compounds can inhibit the proliferation of tumor cells.[4] The proposed mechanism involves the inhibition of key protein kinases such as Abl and Akt1, which are critical for cancer cell signaling and survival.[4]

-

Anti-Inflammatory and Antimicrobial Properties: The compound and its derivatives have also been investigated for their anti-inflammatory and antimicrobial activities.[4] For instance, the related compound 4-Amino-2-methyl-1-naphthol hydrochloride (Vitamin K5) has been studied for its ability to prevent the growth of various molds and bacteria.[7][8]

-

Precursor for Antihemorrhagic Compounds: this compound is used in the preparation of 2-allyl-4-amino-1-naphthol hydrochloride, a compound with antihemorrhagic properties.[1]

Caption: Inhibition of Abl and Akt1 signaling by this compound derivatives.

Analytical Methods

The characterization of this compound and its derivatives typically involves standard analytical techniques. For environmental or biological samples, this includes extraction from the matrix, sample clean-up, and concentration, followed by analysis using methods like gas chromatography/mass spectrometry (GC/MS).[9] Spectroscopic methods such as ¹³C NMR, ATR-IR, and Raman spectroscopy are also employed for structural elucidation and quality control.[10]

Toxicology and Safety

This compound hydrochloride is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[3] It may also cause respiratory irritation.[11]

Table 3: GHS Hazard Information for this compound hydrochloride

| Hazard Statement | Description |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation[12] |

Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[12]

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its versatile reactivity allows for the synthesis of a diverse array of molecules with promising therapeutic potential, particularly in oncology. A thorough understanding of its properties, synthesis, and biological activity is essential for researchers and drug development professionals seeking to leverage this valuable chemical scaffold in their work.

References

- 1. This compound [drugfuture.com]

- 2. CAS 5959-56-8: this compound hydrochloride [cymitquimica.com]

- 3. This compound hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | High-Purity Reagent | Supplier [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]

- 8. biosynth.com [biosynth.com]

- 9. env.go.jp [env.go.jp]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 1-Amino-4-naphthol | C10H9NO | CID 17815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-氨基-1-萘酚 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-1-naphthol Hydrochloride

This technical guide provides a comprehensive overview of the synthesis of 4-amino-1-naphthol hydrochloride, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the prevalent synthetic route, experimental protocols, and relevant quantitative data. Furthermore, it touches upon the biological significance of this compound and its derivatives, offering insights into their potential therapeutic applications.

Synthesis Overview

The most common and well-documented method for the preparation of this compound hydrochloride begins with α-naphthol. The synthesis proceeds through a two-step process involving an azo coupling reaction followed by a reduction. Initially, α-naphthol is coupled with a diazonium salt, typically derived from aniline (B41778) or sulfanilic acid, to form an azo dye. This intermediate is then reduced to yield this compound, which is subsequently isolated as its more stable hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound hydrochloride.

| Parameter | Value | Reference |

| Starting Material | α-Naphthol | [1] |

| Intermediate | Benzeneazo-α-naphthol (from aniline) or Orange I (from sulfanilic acid) | [1] |

| Reducing Agent | Sodium Hydrosulfite (Na₂S₂O₄) | [1] |

| Final Product | This compound hydrochloride | [2] |

| Molecular Formula | C₁₀H₁₀ClNO | [2] |

| Molecular Weight | 195.65 g/mol | [2] |

| Typical Yield | 72-75% | [1] |

| Melting Point | 273 °C (decomposes) | [2][3] |

| Appearance | Nearly colorless to gray or purple needles/powder | [1] |

| Purity (Technical Grade) | ~90% | [2] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound hydrochloride, adapted from established literature procedures.

Materials and Reagents:

-

α-Naphthol

-

Aniline

-

Sodium Nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Sodium Hydrosulfite (Na₂S₂O₄)

-

Stannous Chloride (SnCl₂)

-

Ice

-

Water

Procedure:

Step 1: Diazotization of Aniline

-

In a suitable vessel, dissolve aniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C. Stir continuously during the addition.

-

The completion of the diazotization can be tested with starch-iodide paper.

Step 2: Azo Coupling

-

Prepare a solution of α-naphthol in aqueous sodium hydroxide.

-

Cool the α-naphthol solution to below 10 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the α-naphthol solution with vigorous stirring.

-

Continue stirring for an hour, allowing the azo dye (benzeneazo-α-naphthol) to precipitate completely.

-

Filter the precipitate and wash it with water.

Step 3: Reduction of the Azo Dye

-

Suspend the moist azo dye in water.

-

Heat the suspension and add a solution of sodium hydroxide.

-

Gradually add sodium hydrosulfite to the hot alkaline suspension. The color of the solution will change as the azo bond is cleaved.

-

After the reduction is complete, the resulting this compound will be in the solution.

Step 4: Isolation and Purification of this compound Hydrochloride

-

Acidify the solution from Step 3 with hydrochloric acid. The free base of this compound is unstable and will begin to oxidize in air.

-

To prevent oxidation, it is recommended to add a small amount of stannous chloride, which acts as an antioxidant.

-

Heat the acidified solution to dissolve any precipitate.

-

Filter the hot solution to remove any impurities.

-

Add concentrated hydrochloric acid to the filtrate and cool it in an ice bath to precipitate this compound hydrochloride as fine, nearly colorless needles.

-

Filter the crystals, wash with cold dilute hydrochloric acid, and dry.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound hydrochloride.

Caption: Workflow for the synthesis of this compound hydrochloride.

Biological Relevance and Signaling Pathways

While this compound is primarily recognized as a chemical intermediate, it and its derivatives have garnered attention for their biological activities, particularly their anti-tumor properties.[4] Research suggests that the cytotoxic effects of certain derivatives of this compound may be attributed to the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Abl and Akt1.[4]

The diagram below provides a simplified representation of a potential mechanism of action for this compound derivatives in cancer cells.

Caption: Potential inhibitory action of this compound derivatives on oncogenic signaling pathways.

Conclusion

This technical guide has outlined the synthesis of this compound hydrochloride, providing a detailed experimental protocol and a summary of key quantitative data. The established synthetic route via azo coupling and subsequent reduction of α-naphthol remains the most practical approach. The demonstrated biological activities of this compound derivatives highlight their potential as scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully explore their therapeutic potential.

References

Solubility Profile of 4-Amino-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-naphthol, a derivative of naphthalene, is a compound of significant interest in various chemical and pharmaceutical applications. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available solubility data for this compound and its common derivatives. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents qualitative solubility information and outlines a detailed, standardized experimental protocol for the quantitative determination of its solubility.

Data Presentation: Solubility of this compound and its Derivatives

Despite a thorough review of chemical literature and databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound and its derivatives remains elusive. The available information is qualitative and is summarized in the table below. This highlights a knowledge gap and underscores the importance of experimental determination for specific applications.

| Compound | Solvent | Qualitative Solubility | Citation |

| This compound | Water | Soluble | [1] |

| This compound Hydrochloride | Water | Very Soluble | [2] |

| Alcohol | Soluble | [3] | |

| N-Acetyl-4-amino-1-naphthol | Water | Sparingly Soluble | [2] |

| Alcohol | Soluble | [2] |

Experimental Protocols: Determination of Aqueous Solubility

For researchers requiring precise solubility values, the following experimental protocol, based on the internationally recognized OECD Guideline 105 (Flask Method), is recommended. This method is suitable for substances with solubilities above 10⁻² g/L.

Principle

The flask method involves saturating a solvent with the solute (this compound) at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment

-

This compound (of known purity)

-

Solvent of interest (e.g., deionized water, ethanol, methanol)

-

Constant temperature bath or incubator

-

Shaker or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration device (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves preparing a series of solutions with varying amounts of this compound in the chosen solvent and agitating them.

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a flask. The flask is then tightly sealed and placed in a constant temperature bath, typically maintained at 20 ± 0.5 °C. The mixture is agitated for a sufficient period (determined from the preliminary test, often 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand at the constant temperature to allow for the separation of the undissolved solid. If necessary, centrifugation at the same temperature can be used to facilitate this separation.

-

Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn using a pipette. To remove any remaining undissolved microparticles, the sample should be filtered. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Interpretation: The solubility is reported as the average of at least three independent determinations, expressed in units such as g/L, mg/mL, or mol/L, along with the experimental temperature.

Mandatory Visualization: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the flask method.

References

Spectroscopic Profile of 4-Amino-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-naphthol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data presented here is for this compound hydrochloride, a stable salt form of the compound. The spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.5 - 9.5 | br s | 3H | -NH₃⁺ |

| 8.2 - 8.0 | m | 1H | Ar-H |

| 7.8 - 7.6 | m | 1H | Ar-H |

| 7.6 - 7.4 | m | 2H | Ar-H |

| 7.2 - 7.0 | m | 2H | Ar-H |

Note: The broad singlet between 10.5 and 9.5 ppm is characteristic of the acidic protons of the ammonium (B1175870) group (-NH₃⁺) and the hydroxyl group (-OH), which can exchange with residual water in the solvent.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 150.0 - 148.0 | C-OH |

| 135.0 - 133.0 | C-NH₂ |

| 130.0 - 120.0 | Ar-C |

| 115.0 - 105.0 | Ar-C |

Note: The specific assignments of the aromatic carbons require more advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) for unambiguous determination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The data presented is for a solid sample of this compound hydrochloride prepared as a KBr pellet.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium | N-H bending (scissoring) and C=C aromatic ring stretching |

| 1520 - 1450 | Strong | C=C aromatic ring stretching |

| 1300 - 1200 | Strong | C-O stretching (phenol) |

| 1200 - 1100 | Medium | C-N stretching |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~230 | Not available | Ethanol (B145695) |

| ~320 | Not available | Ethanol |

Note: The exact λmax values and molar absorptivities for this compound may vary depending on the solvent and pH.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

Instrument Parameters:

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer

-

Solvent: Ethanol or Methanol

-

Wavelength Range: 200 - 400 nm

-

Cuvette: 1 cm path length quartz cuvette

-

Blank: The pure solvent used for sample preparation should be used as the blank.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Discovery and History of 4-Amino-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 4-Amino-1-naphthol. It includes detailed experimental protocols for its synthesis, a summary of its quantitative data, and a discussion of its potential mechanisms of action in a biological context, particularly as a scaffold for kinase inhibitors.

Introduction

This compound, also known as 4-hydroxy-α-naphthylamine, is an aromatic organic compound containing both an amino and a hydroxyl functional group attached to a naphthalene (B1677914) ring.[1][2] Its structure makes it a versatile intermediate in the synthesis of various dyes and pharmaceutical compounds.[3][4] The free base is known to be unstable, readily oxidizing, particularly when not completely dry, to form 1,4-naphthoquinone, which imparts a violet discoloration upon storage.[2] Consequently, it is most commonly isolated and handled as its more stable hydrochloride salt.[2]

Historically, its synthesis was of interest for the production of azo dyes.[4] More recently, the naphthol scaffold has garnered attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications in cancer therapy.[5]

Discovery and History

The preparation of this compound was first detailed in the early 20th century. A notable early synthesis was described by Conant et al. in Organic Syntheses in 1923, which involved the reduction of a benzeneazo-α-naphthol intermediate.[2] Another method, reported by Fieser and Fieser in 1935, also utilized the reduction of an azo dye.[2] A different synthetic approach from α-naphthylhydroxylamine via rearrangement in acetone (B3395972) was published by Neunhoffer and Liebich in 1938.[2] These early methods laid the groundwork for the preparation of this compound and its derivatives for various applications, including its use as a polymerization inhibitor and in the synthesis of antihemorrhagic compounds and 1,4-naphthoquinone.[2]

Physicochemical and Spectral Data

Quantitative data for this compound and its common derivatives are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| This compound | 2834-90-4 | C₁₀H₉NO | 159.18 | Needles | Not well-defined (oxidizes) | Sparingly soluble in water, soluble in alcohol.[2] |

| This compound Hydrochloride | 5959-56-8 | C₁₀H₁₀ClNO | 195.65 | Light purplish needles[6] | 273 (decomposes)[7] | Very soluble in water.[2] |

| N-Acetyl-4-amino-1-naphthol | --- | C₁₂H₁₁NO₂ | 201.22 | Needles from alcohol | 188 | Sparingly soluble in water, soluble in alcohol.[2] |

Table 2: Spectral Data for this compound Hydrochloride

| Spectroscopy Type | Key Signals / Features |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons and the amine and hydroxyl protons.[8] |

| ¹³C NMR | Resonances for the ten carbon atoms of the naphthalene ring system.[1][9] |

| FTIR | Characteristic absorption bands for O-H, N-H, and C-H (aromatic) stretching, and C=C (aromatic) bending vibrations.[1] |

| Raman | Spectral lines corresponding to the vibrational modes of the molecule.[1][10] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, primarily as its hydrochloride salt, adapted from established literature.

Synthesis of this compound Hydrochloride from α-Naphthol

This procedure is based on the method described in Organic Syntheses.[6] It involves the coupling of diazotized aniline (B41778) with α-naphthol to form an azo dye, followed by reductive cleavage to yield the desired product.

Experimental Workflow: Synthesis and Purification

Caption: Synthesis and purification workflow for this compound hydrochloride.

Materials:

-

α-Naphthol (m.p. 91°C or higher): 200 g (1.39 moles)

-

10% Sodium hydroxide (B78521) solution: 910 cc (2.5 moles)

-

Aniline: 128 g (1.38 moles)

-

Concentrated hydrochloric acid (sp. gr. 1.16): 410 cc

-

Sodium nitrite (B80452): 100 g (1.45 moles) in 200 cc of water

-

Ice

-

Sodium hydrosulfite

-

10% Sodium hydroxide solution: 3 L

-

Concentrated hydrochloric acid

Procedure:

-

Preparation of Benzenediazonium Chloride: In a 3-L wide-mouthed bottle, a mixture of aniline (128 g) and cracked ice (1.5 kg) is stirred. Concentrated hydrochloric acid (410 cc) is poured into this mixture. The sodium nitrite solution is then added slowly from a separatory funnel with the tip below the surface of the liquid until a permanent test for nitrous acid is obtained with starch-iodide paper.

-

Azo Coupling: In a 6-L wide-mouthed bottle, α-naphthol (200 g) is dissolved in 10% sodium hydroxide solution (910 cc) with stirring. To this alkaline solution, 1 kg of cracked ice is added. The freshly prepared benzenediazonium chloride solution is run in through a separatory funnel while maintaining the temperature below 10°C with efficient stirring. The mixture is stirred for 30 minutes after the addition and then allowed to stand for three hours at 7–10°C.

-

Isolation of Benzeneazo-α-naphthol: The precipitated azo dye is filtered on a Büchner funnel, washed with 1 L of water, and sucked as dry as possible.

-

Reduction of the Azo Dye: The moist benzeneazo-α-naphthol is transferred to a 5-L bottle containing 3 L of 10% sodium hydroxide solution and stirred for ten minutes to ensure dissolution. The solution is filtered. The filtrate is heated to 60–70°C, and sodium hydrosulfite is added in small portions with stirring until the red color of the azo dye disappears and a yellow or brown suspension of the free aminonaphthol is formed.

-

Isolation and Purification of this compound Hydrochloride: The hot solution is made just acid to litmus (B1172312) with concentrated hydrochloric acid, and the precipitated free aminonaphthol is filtered. The crude product is then dissolved in a solution of hot water containing a small amount of hydrochloric acid. The solution is filtered hot, and upon cooling, this compound hydrochloride crystallizes. The crystals are collected by filtration, washed with dilute hydrochloric acid, and dried. The yield is typically in the range of 65–74%.[6]

Mechanism of Action and Biological Relevance

While this compound itself is primarily an intermediate, its derivatives have shown significant biological activity, particularly as anticancer agents.[5] The naphthol and naphthoquinone scaffolds are present in numerous compounds that exhibit cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and inhibition of key cellular enzymes like topoisomerases and protein kinases.[11]

Proposed Kinase Inhibition Signaling Pathway

Derivatives of naphthol have been investigated as inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival, such as Src, Abl, and Akt1.[12][13] While a definitive pathway for this compound is not fully elucidated, a plausible mechanism involves its derivatives acting as ATP-competitive or allosteric inhibitors of these kinases. Inhibition of the PI3K/Akt and Abl signaling pathways can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Caption: A conceptual signaling pathway for kinase inhibition by this compound derivatives.

Conclusion

This compound is a historically significant compound that continues to be relevant in modern chemistry, particularly as a scaffold for the development of new pharmaceutical agents. Its synthesis, though well-established, requires careful handling due to the instability of the free base. The rich chemistry of the naphthol ring system, combined with the reactivity of the amino and hydroxyl groups, provides a versatile platform for the design of molecules with potent biological activities. Further research into the specific mechanisms of action of its derivatives will be crucial for the development of novel therapeutics, especially in the field of oncology.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound [drugfuture.com]

- 3. This compound | High-Purity Reagent | Supplier [benchchem.com]

- 4. CAS 5959-56-8: this compound hydrochloride [cymitquimica.com]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound hydrochloride | 5959-56-8 | FA02680 [biosynth.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Derivatives of 4-Amino-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-1-naphthol and its derivatives, focusing on their synthesis, chemical properties, and burgeoning applications in medicinal chemistry. This document offers detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways to support researchers in the field of drug discovery and development.

Introduction

This compound is a versatile bicyclic aromatic compound characterized by the presence of both an amino and a hydroxyl functional group on the naphthalene (B1677914) core. These functional groups render the molecule highly reactive and serve as key anchor points for the synthesis of a diverse array of derivatives. While historically significant in the synthesis of azo dyes, recent research has illuminated the potential of this compound derivatives as potent biological agents, particularly in oncology. This guide will delve into the synthetic methodologies for producing this compound and its key derivatives, and summarize their biological activities.

Synthesis of this compound Hydrochloride

A common and well-established method for the synthesis of this compound is through the reduction of the azo dye, Orange I. The hydrochloride salt is typically prepared to improve the stability of the compound, which is prone to oxidation.

General Synthesis Workflow

The synthesis from α-naphthol involves a two-step process: the formation of an azo dye intermediate, followed by reductive cleavage to yield the desired aminonaphthol.

Caption: General workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol: Synthesis from α-Naphthol via Orange I

This procedure is adapted from established methods for the preparation of this compound hydrochloride.[1][2]

Step 1: Preparation of Benzenediazonium Chloride

-

In a suitable vessel (e.g., a 3-liter wide-mouthed bottle), combine 128 g (1.38 moles) of aniline (B41778) with 1.5 kg of cracked ice.

-

While stirring, carefully pour in 410 cc of concentrated hydrochloric acid.

-

In a separate beaker, dissolve 100 g (1.45 moles) of sodium nitrite (B80452) in 400 cc of water.

-

Slowly add the sodium nitrite solution to the aniline hydrochloride suspension while maintaining the temperature below 10°C with continuous stirring. The addition should take approximately ten minutes.

Step 2: Coupling Reaction to form Orange I

-

In a 6-liter wide-mouthed bottle equipped with a mechanical stirrer, dissolve 200 g (1.39 moles) of α-naphthol in 910 cc of 10% sodium hydroxide (B78521) solution. Stir for ten minutes to ensure complete dissolution.

-

Cool the α-naphthol solution by adding 1 kg of cracked ice.

-

Begin stirring the α-naphthol solution and introduce the previously prepared benzenediazonium chloride solution through a separatory funnel, with the stem positioned below the surface of the solution. Maintain efficient stirring and keep the temperature below 10°C. The addition should take about ten minutes.

-

Allow the mixture to stand for one hour to ensure the completion of the coupling reaction, forming a deep purple-red solution of Orange I.

Step 3: Reduction of Orange I

-

Warm the Orange I solution to 45-50°C.

-

Cautiously add approximately one-tenth of a 230 g portion of technical sodium hydrosulfite. Stir until the initial frothing subsides.

-

Add the remainder of the sodium hydrosulfite without delay.

-

Heat the resulting tan suspension to about 70°C to coagulate the precipitate, facilitating filtration.

-

Rapidly cool the mixture to 25°C in an ice bath.

-

Filter the crude aminonaphthol and wash it with a fresh 1% sodium hydrosulfite solution.

Step 4: Purification and Hydrochloride Salt Formation

-

Quickly transfer the moist crude aminonaphthol to a beaker containing a solution of 2 g of stannous chloride dihydrate and 63 cc of hydrochloric acid in 800 cc of water at 30°C.

-

Stir and warm the mixture to dissolve the amine. The solution will typically turn a deep red.

-

Filter the solution by suction.

-

To the filtrate, add 100 cc of concentrated hydrochloric acid, heat to boiling for five to ten minutes, and then add a second 100 cc portion of concentrated hydrochloric acid.

-

Upon cooling to 0°C, a mass of nearly colorless crystals of this compound hydrochloride will precipitate.

-

Collect the crystals by filtration, wash with a cold solution of 50 cc of concentrated hydrochloric acid in 200 cc of water, and dry.

The expected yield is approximately 77-80 g.[2]

Key Derivatives of this compound and Their Synthesis

The core structure of this compound allows for derivatization at both the amino and hydroxyl groups, leading to a wide range of compounds with diverse biological activities.

Amidoalkyl Naphthols

Amidoalkyl naphthols are a class of derivatives synthesized through a one-pot, multi-component reaction involving a naphthol, an aldehyde, and an amide. These compounds have shown potential as antibacterial agents and inhibitors of HIV protease.[3]

This protocol describes a general and efficient method for the synthesis of amidoalkyl naphthols.[3]

-

In a round-bottom flask, combine 2-naphthol (B1666908) (1 mmol), an aromatic aldehyde (1 mmol), acetamide (B32628) (1.5 mmol), and water (5 ml).

-

Add nano-SnO₂ (20 mg) to the mixture.

-

The reaction mixture is then magnetically stirred and refluxed.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane mobile phase.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid product, wash with water, and then dry.

-

Recrystallize the crude product from ethanol (B145695) to obtain the pure amidoalkyl naphthol.

Characterization Data for N-[(4-hydroxyphenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide:

-

Appearance: White-light yellow solid.

-

FT-IR (KBr, cm⁻¹): 3409, 3288, 3190, 1630, 1233.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.96 (s, 3H), 6.16 (s, 1H), 6.64-7.86 (m, 10 HAr), 8.39 (s, OH), 8.41 (s, OH), 9.21 (s, NH).

-

MS (m/z): 307 (100%), 308 (21%), 309 (3%).[3]

Aminobenzylnaphthols (Betti Bases)

Aminobenzylnaphthols, often referred to as Betti bases, are synthesized via the Betti reaction, a multicomponent condensation of a naphthol, an aldehyde, and an amine (often ammonia (B1221849) or a primary/secondary amine).[4][5][6] These compounds are valuable as chiral ligands in asymmetric synthesis and have demonstrated a range of biological activities.[7]

Caption: The Betti reaction for the synthesis of aminobenzylnaphthols.

Naphthoquinone-Naphthol Derivatives

These derivatives combine the structural features of naphthoquinones and naphthols, often exhibiting potent anticancer activity. Their synthesis can involve oxidative coupling or substitution reactions on the naphthol or quinone rings.

The following is an example of a synthetic step to create a more complex, fused-ring system.[8][9]

-

Reaction: Oxidative cyclization of a precursor naphthoquinone-naphthol (e.g., Compound 5 in the cited literature) with p-chloranil.

-

Reagents and Conditions: p-chloranil, toluene, reflux, 48 hours.

-

Yield: 88%.[8]

Biological Activity and Applications

Derivatives of this compound have emerged as a promising class of compounds in drug discovery, with a particular focus on their anticancer properties.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation, and its downstream signaling through the PI3K/Akt pathway is crucial for cell survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain naphthoquinone-naphthol derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: Inhibition of the EGFR/PI3K/Akt pathway by naphthoquinone-naphthol derivatives.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro anticancer activity of selected this compound derivatives.

Table 1: Anticancer Activity of Naphthoquinone-Naphthol Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 13 | HCT116 (Colon) | 1.18 | [9] |

| Compound 13 | PC9 (Lung) | 0.57 | [9] |

| Compound 13 | A549 (Lung) | 2.25 | [9] |

| Compound 5 | HCT116 (Colon) | 5.27 | [9] |

| Compound 5 | PC9 (Lung) | 6.98 | [9] |

| Compound 5 | A549 (Lung) | 5.88 | [9] |

Table 2: Anticancer Activity of Naphthalene-1,4-dione and Naphthoimidazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Selectivity Ratio* | Reference |

| Compound 44 | HEC-1-A | 6.4 | 3.6 | [10] |

| Compound 7b | HEC1A | 0.02297 | 41.43 | [11] |

| BH10 | HEC1A | >40 | - | [11] |

| Compound 9 | HEC1A | 24.88 | - | [11] |

*Selectivity Ratio = IC₅₀ of non-cancerous cells / IC₅₀ of cancer cells

Table 3: Anticancer Activity of Thiazolylamino-Naphthoquinone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 60a | SH-SY5Y (Neuroblastoma) | 1.8 | [12] |

| 60b | SH-SY5Y (Neuroblastoma) | 2.7 | [12] |

| 60c | SH-SY5Y (Neuroblastoma) | 1.5 | [12] |

| 60d | SH-SY5Y (Neuroblastoma) | 0.004 | [12] |

Conclusion

This compound and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of the core structure, combined with the potential for diverse functionalization, allows for the creation of large libraries of compounds for biological screening. The potent anticancer activities observed for several classes of these derivatives, particularly those targeting fundamental signaling pathways like EGFR/PI3K/Akt, underscore their potential in oncology drug development. This guide provides a foundational resource for researchers aiming to explore and expand upon the medicinal chemistry of this compound derivatives. Further research into structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the promise of these compounds into clinical applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. journals.iau.ir [journals.iau.ir]

- 4. [PDF] Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives | Semantic Scholar [semanticscholar.org]

- 5. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of 4-Amino-1-naphthol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the thermogravimetric analysis (TGA) of 4-Amino-1-naphthol. As a crucial analytical technique for characterizing the thermal stability and decomposition profile of chemical compounds, TGA provides essential data for the handling, storage, and application of this compound in research and drug development. This document outlines a detailed experimental protocol, presents inferred quantitative data based on structurally analogous compounds, and visualizes the experimental workflow.

Introduction to the Thermal Stability of this compound

This compound is an aromatic organic compound containing both an amino and a hydroxyl functional group attached to a naphthalene (B1677914) core. These functional groups are known to influence the thermal stability of the molecule. The amino group can be susceptible to oxidation and deamination at elevated temperatures, while the hydroxyl group can undergo dehydration. The naphthalene ring itself is thermally stable but its decomposition can be initiated by the degradation of its substituents. Understanding the thermal decomposition pathway and the temperatures at which these events occur is critical for defining the compound's thermal limits.

Quantitative Thermal Analysis Data

Table 1: Inferred Thermogravimetric Analysis Data for this compound

| Parameter | Value (in Nitrogen Atmosphere) | Value (in Air Atmosphere) |

| Onset of Decomposition (Tonset) | ~ 180 - 220 °C | ~ 170 - 210 °C |

| Temperature at 5% Mass Loss | ~ 195 - 235 °C | ~ 185 - 225 °C |

| Temperature at 10% Mass Loss | ~ 210 - 250 °C | ~ 200 - 240 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) - Stage 1 | ~ 230 - 270 °C | ~ 220 - 260 °C |

| Mass Loss at Stage 1 | ~ 25 - 35 % | ~ 30 - 40 % |

| Temperature of Maximum Decomposition Rate (Tpeak) - Stage 2 | ~ 350 - 450 °C | ~ 330 - 430 °C |

| Mass Loss at Stage 2 | ~ 40 - 50 % | ~ 45 - 55 % |

| Final Residue at 600 °C | ~ 20 - 30 % | ~ 5 - 15 % |

Note: The thermal decomposition in an air atmosphere is expected to occur at slightly lower temperatures and result in a lower final residue due to oxidative degradation.

Experimental Protocols

The following is a detailed methodology for conducting a thermogravimetric analysis of this compound.

Instrumentation:

-

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800 °C.

-

High-purity nitrogen and dry air for providing the desired atmosphere.

-

Alumina or platinum crucibles.

Sample Preparation:

-

Ensure the this compound sample is of high purity and has been properly dried to remove any residual solvent.

-

Accurately weigh 5-10 mg of the sample into a tared TGA crucible.

-

Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

TGA Instrument Parameters:

| Parameter | Recommended Setting |

| Temperature Program | |

| Initial Temperature | 30 °C |

| Isothermal at Initial Temp. | 5 minutes |

| Heating Rate | 10 °C/min |

| Final Temperature | 600 °C |

| Atmosphere | |

| Purge Gas | High-purity Nitrogen or Dry Air |

| Gas Flow Rate | 50 mL/min |

Procedure:

-

Place the sample crucible onto the TGA balance mechanism.

-

Tare the balance to zero.

-

Close the furnace and begin purging with the selected gas at the specified flow rate.

-

Initiate the temperature program.

-

Continuously record the sample mass as a function of temperature.

-

After the experiment is complete, allow the furnace to cool to room temperature before removing the sample residue.

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss (Tpeak).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the initial mass loss step.

-

Quantify the percentage of mass loss for each distinct decomposition step.

-

Report the final residual mass at the end of the experiment.

Visualizations

Experimental Workflow for Thermogravimetric Analysis

4-Amino-1-naphthol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Amino-1-naphthol and its common salt, this compound hydrochloride. It is intended to serve as a technical resource for laboratory personnel and professionals in drug development to ensure safe usage and mitigate potential risks.

Chemical Identification and Properties

This compound and its hydrochloride salt are organic compounds used in various chemical syntheses.[1] The hydrochloride salt is more commonly used in laboratory settings due to its solubility in water.[1][2]

| Property | This compound | This compound Hydrochloride |

| Synonyms | 4-Amino-1-naphthalenol, 4-hydroxy-α-naphthylamine | 1-Amino-4-naphthol hydrochloride, 4-aminonaphthalen-1-ol hydrochloride |

| CAS Number | 2834-90-4[2] | 5959-56-8[3][4][5] |

| Molecular Formula | C₁₀H₉NO[2] | C₁₀H₉NO·HCl[4][6] |

| Molecular Weight | 159.18 g/mol [2][7] | 195.65 g/mol [4][5] |

| Appearance | Needles, which can acquire a violet discoloration on storage[2] | Grey to brown or purple powder/crystalline solid[1][6][8] |

| Solubility | Sparingly soluble in water, soluble in alcohol[2] | Soluble in water and alcohol[1] |

| Melting Point | Not readily available | 273 °C (decomposes)[5][9] |

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4][6][10] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[3][4][6][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][4][6][10] |

Hazard Pictogram:

-

(GHS07)[4]

Toxicological Data

The toxicity of the parent compound, 1-naphthol (B170400), is thought to be mediated by its metabolic conversion to reactive intermediates like 1,2- and 1,4-naphthoquinone.[14] These metabolites can deplete intracellular glutathione (B108866) (GSH) and covalently bind to cellular macromolecules, leading to cytotoxicity.[14] A similar mechanism may contribute to the toxicity of this compound.

Caption: Potential metabolic activation pathway leading to cytotoxicity.

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[6][8][15]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][16]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][16]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat or coveralls, to prevent skin contact.[8][16][17]

-

Respiratory Protection: If engineering controls are insufficient or for high-dust conditions, use a NIOSH/MSHA-approved respirator (such as a dust mask type N95) following a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[5][8][9]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust.[15] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in handling areas.[15] Minimize dust generation and accumulation.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][15] Keep away from incompatible materials such as strong oxidizing agents.[6][8] The compound may be light-sensitive.[17][18]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][16]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[6][8][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][16]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][16]

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8][16]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride may be generated by thermal decomposition.[6][8][16]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8][16]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes.[6][15][16]

-

Containment and Cleanup: Use dry cleanup procedures to avoid generating dust.[15] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][8][15] Wash the spill area and prevent runoff into drains.[15]

Caption: Workflow for handling an accidental spill of this compound.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the skin and eye irritation potential of chemicals.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.[2][8][17][19]

-

Principle: A single dose of the test substance (0.5 g for solids) is applied to a small area of the skin (approx. 6 cm²) of an experimental animal, typically an albino rabbit.[17] Untreated skin serves as a control.[8]

-

Procedure:

-

Prior to in vivo testing, a weight-of-the-evidence analysis of existing data is performed. In vitro tests are recommended to minimize animal testing.[8]

-

The substance is applied to the skin for a 4-hour exposure period.[17]

-

After exposure, the substance is removed.[17]

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[8]

-

Observations may continue for up to 14 days to assess the reversibility of the effects.[8][17]

-

-

Classification: The substance is considered an irritant if responses persist at the end of the observation period.[2]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to evaluate the potential of a substance to cause eye irritation or serious eye damage.[3][4][6][9][15]

-

Principle: A single dose of the test substance (0.1 g for solids) is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[6] The other eye serves as a control.

-

Procedure:

-

A sequential testing strategy is strongly recommended, starting with in vitro and ex vivo tests to predict corrosion/irritation and reduce animal use.[3][15] If a substance is a known skin corrosive, it is assumed to be an eye corrosive without further testing.[15]

-

The test is initially performed on a single animal.[15]

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[6]

-

The observation period can extend up to 21 days to assess the reversibility of any damage.[4]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[15]

-

-

Classification: The severity and reversibility of the observed lesions determine the classification of the substance.

Laboratory Risk Assessment

A thorough risk assessment should be conducted before any new experiment involving this compound.

Caption: A standard workflow for conducting a chemical risk assessment.

References

- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 5. episkin.com [episkin.com]

- 6. oecd.org [oecd.org]

- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. Mechanisms of toxic injury to isolated hepatocytes by 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 19. oecd.org [oecd.org]

Electrochemical Properties of 4-Amino-1-naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-naphthol is a redox-active molecule of significant interest in various scientific and industrial fields, including the development of electrochemical sensors and as an electron shuttle in microbial fuel cells. Its electrochemical behavior is primarily governed by the presence of the amino and hydroxyl groups on the naphthalene (B1677914) ring, which allows for a reversible oxidation-reduction process. This technical guide provides a comprehensive overview of the electrochemical properties of this compound, including its fundamental electrochemical parameters, detailed experimental protocols for its analysis, and a mechanistic description of its electrochemical behavior.

Core Electrochemical Properties

The electrochemical characteristics of this compound are central to its application in various technologies. The key parameters that define its redox behavior are its formal potential, diffusion coefficient, and electron transfer rate constant. While specific experimental values for this compound can vary depending on the experimental conditions (e.g., pH, electrode material, and solvent), this section provides known values and context based on related compounds.

Quantitative Electrochemical Data

The following table summarizes key quantitative data related to the electrochemical properties of this compound and analogous compounds. This data is essential for designing and interpreting electrochemical experiments.

| Parameter | Value | Compound | Technique | Source |

| Diffusion Coefficient (D) | Varies with concentration | This compound in water | Voltammetry | [1] |

| Oxidation Peak Potential (Epa) | ~0.12 V (vs. Ag/AgCl) | p-Aminophenol (a related aminophenol) | Differential Pulse Voltammetry | [2][3] |

| Redox Process | Adsorption-controlled | p-Aminophenol | Cyclic Voltammetry | [3][4] |

Electrochemical Reaction Mechanism

The electrochemical behavior of this compound involves the transfer of electrons and protons. The generally accepted mechanism for the oxidation of aminophenols proceeds through a radical cation intermediate to form a quinone-imine.

Signaling Pathway of Electrochemical Oxidation

The electrochemical oxidation of this compound can be visualized as a two-step process. Initially, a one-electron oxidation forms a radical cation. This is followed by deprotonation and a subsequent electron transfer to yield the final quinone-imine product.

Caption: Proposed mechanism for the electrochemical oxidation of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate electrochemical analysis of this compound. The following sections provide methodologies for two common electrochemical techniques: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

Experimental Workflow

The general workflow for conducting electrochemical analysis of this compound involves several key stages, from sample preparation to data analysis.

Caption: General workflow for electrochemical analysis.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile technique used to study the redox behavior of a species. It provides information on the formal potential, electron transfer kinetics, and reaction mechanisms.

Objective: To investigate the oxidation-reduction behavior of this compound and determine its peak potentials.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (including a working electrode, e.g., glassy carbon; a reference electrode, e.g., Ag/AgCl; and a counter electrode, e.g., platinum wire)

-

This compound solution of known concentration

-

Supporting electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, then sonicate in deionized water and ethanol (B145695) to remove any residual particles.

-

Solution Preparation: Prepare a stock solution of this compound in the supporting electrolyte. The concentration will depend on the specific experiment but is typically in the µM to mM range.

-

Deoxygenation: Purge the electrochemical cell containing the sample solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-